molecular formula C7H13NO4 B600253 Calystegine B3 CAS No. 178231-95-3

Calystegine B3

Cat. No.: B600253
CAS No.: 178231-95-3
M. Wt: 175.18 g/mol
InChI Key: FXFBVZOJVHCEDO-IECVIRLLSA-N
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Description

Calystegine B3 is a polyhydroxylated nortropane alkaloid found in various solanaceous plants, such as potatoes and aubergines. It is known for its ability to inhibit glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates

Biochemical Analysis

Biochemical Properties

Calystegine B3 interacts with the enzyme Man2C1 . It has been found to be a highly specific inhibitor for Man2C1 among various α-mannosidases prepared from rat liver . This interaction has significant implications for the biochemical reactions involving these enzymes and the biomolecules they interact with .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . For instance, it has been found that treatment of mammalian-derived cultured cells with this compound resulted in drastic change in both structure and quantity of free oligosaccharides in the cytosol . Moreover, this compound has been shown to improve the metabolic activity of Human Adipose Derived Stromal Stem Cells (ASCs) under hyperglycaemic conditions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with the enzyme Man2C1 . It acts as a potent inhibitor for Man2C1 activity, affecting the enzyme’s ability to process free oligosaccharides in the cytosol . This results in changes in the structure and quantity of these oligosaccharides, which can have significant effects on cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings . For instance, HeLa cells were treated either with 100 µM SWN or 1 mM this compound for 24 hours . The results showed that the compound had a significant impact on the structure and quantity of free oligosaccharides in the cytosol .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the processing of free oligosaccharides in the cytosol . It acts as an inhibitor for the enzyme Man2C1, which plays a key role in these pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calystegine B3 involves multiple steps, starting from carbohydrate derivatives. One of the key steps is the construction of cycloheptanone via an intramolecular Nozaki–Hiyama–Kishi reaction of an aldehyde containing a Z-vinyl iodide . The vinyl iodide is obtained by the Stork olefination of an aldehyde derived from carbohydrate starting materials . The overall synthesis from D-xylose and L-arabinose derivatives involves 11 steps with excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthetic routes described in academic research provide a foundation for potential industrial-scale synthesis. The use of carbohydrate derivatives and efficient reaction conditions could be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Calystegine B3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

Calystegine B3 has several scientific research applications:

Properties

CAS No.

178231-95-3

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

(1R,2R,3R,4S,5R)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol

InChI

InChI=1S/C7H13NO4/c9-4-3-1-2-7(12,8-3)6(11)5(4)10/h3-6,8-12H,1-2H2/t3-,4+,5-,6-,7-/m1/s1

InChI Key

FXFBVZOJVHCEDO-IECVIRLLSA-N

SMILES

C1CC2(C(C(C(C1N2)O)O)O)O

Isomeric SMILES

C1C[C@]2([C@@H]([C@@H]([C@H]([C@@H]1N2)O)O)O)O

Canonical SMILES

C1CC2(C(C(C(C1N2)O)O)O)O

Origin of Product

United States

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